molecular formula C19H17FN4S B2755616 N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline CAS No. 477866-51-6

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline

Cat. No.: B2755616
CAS No.: 477866-51-6
M. Wt: 352.43
InChI Key: CADNMOFDCBLTJK-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a member of the triazine family of compounds, which have been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline is not fully understood. However, it has been proposed that it may act by inhibiting specific enzymes or pathways involved in disease progression.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline in lab experiments is its potential as a therapeutic agent. However, its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, its synthesis method may require specialized equipment and expertise.

Future Directions

1. Further studies on the mechanism of action of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline to better understand its potential as a therapeutic agent.
2. Exploration of its anti-inflammatory and antioxidant effects in various diseases.
3. Investigation of its potential as a treatment for viral infections other than hepatitis C.
4. Development of more efficient and cost-effective synthesis methods for this compound.
5. Clinical trials to evaluate its safety and efficacy as a therapeutic agent in humans.

Synthesis Methods

The synthesis of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline involves the reaction of 4-fluoroaniline with benzyl mercaptan and 6-methyl-1,2,4-triazine-3,5-diamine. The resulting intermediate is then coupled with vinyl bromide to yield the final product.

Scientific Research Applications

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-fluoroaniline has been studied for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-viral activity against hepatitis C virus.

Properties

IUPAC Name

N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4S/c1-14-18(11-12-21-17-9-7-16(20)8-10-17)22-19(24-23-14)25-13-15-5-3-2-4-6-15/h2-12,21H,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADNMOFDCBLTJK-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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